molecular formula C10H13ClOS B8570032 1-(5-Chloro-2-thienyl)cyclohexanol

1-(5-Chloro-2-thienyl)cyclohexanol

Cat. No.: B8570032
M. Wt: 216.73 g/mol
InChI Key: BANBLVKFNZDMHP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-thienyl)cyclohexanol is a substituted cyclohexanol derivative featuring a 5-chlorothiophene moiety attached to the cyclohexanol ring. Cyclohexanol derivatives are widely studied for their conformational flexibility, biological activity, and utility in pharmaceutical synthesis . The 5-chlorothienyl substituent likely enhances lipophilicity and electronic effects, influencing reactivity and binding interactions compared to other substituted cyclohexanols.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H13ClOS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5,12H,1-3,6-7H2

InChI Key

BANBLVKFNZDMHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(S2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituent Key Properties/Applications
1-(5-Chloro-2-thienyl)cyclohexanol 5-Chlorothiophene Likely enhanced lipophilicity; potential CNS activity (inferred from thiophene-containing drugs)
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 4-Methoxyphenyl, aminoethyl Precursor to venlafaxine (antidepressant); improved metabolic stability
WAY-260022 3-Trifluoromethoxyphenyl Potent norepinephrine reuptake inhibitor; high brain penetration

Physicochemical Properties

Mass spectral data for cyclohexanol derivatives are often challenging to distinguish due to structural similarities. For instance:

  • Cyclohexanol: Exhibits a common fragmentation pattern with loss of H2O (m/z 82 base peak), shared by many analogs .
  • Chlorinated derivatives: The presence of chlorine (isotopic pattern at m/z 35/37) in this compound would differentiate it from non-halogenated analogs like 1-methylcyclohexanol .
  • Aromatic substituents : Thiophene and phenyl groups introduce unique fragmentation pathways, such as thiophene ring cleavage or aryl ion retention, aiding identification .

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